(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride basic properties
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride basic properties
An In-depth Technical Guide to (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Introduction: Unveiling a Versatile Heterocyclic Building Block
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride is a non-proteinogenic amino acid derivative that holds significant value in the realms of pharmaceutical chemistry and drug development. As a chiral molecule derived from the natural amino acid L-cysteine, it serves as a cornerstone in various advanced chemical applications.[1][2] Its rigid thiazolidine ring, endowed with gem-dimethyl substitution at the C2 position, imparts unique conformational constraints and chemical reactivity. This guide provides an in-depth exploration of its fundamental properties, synthesis, characterization, and key applications, offering a technical resource for researchers and drug development professionals. The primary utility of this compound lies in its role as a prodrug linker, where its structure is masterfully exploited to control the release of amine-containing drugs through intramolecular cyclization.[1] Furthermore, its function as a protected form of cysteine makes it a valuable tool in peptide synthesis.[1]
Core Physicochemical and Structural Properties
Understanding the fundamental characteristics of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride is paramount for its effective application. The hydrochloride salt form enhances its aqueous solubility, a crucial attribute for many biological and chemical processes.[1]
Key Identifiers and Properties
The essential properties of the compound are summarized below for quick reference.
| Property | Value | Reference |
| IUPAC Name | (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | [3] |
| CAS Number | 67089-92-3 | [4][5] |
| Molecular Formula | C₆H₁₂ClNO₂S | [3][6] |
| Molecular Weight | 197.68 g/mol | [1][6] |
| Appearance | White solid | [1][4] |
| Melting Point | 125-130 °C | [4] |
| Solubility | Soluble in Water and Dimethylsulfoxide (DMSO) | [1][4] |
| Topological Polar Surface Area | 74.6 Ų | [6] |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
Structural Elucidation and Stereochemistry
The molecule's structure is defined by a saturated five-membered thiazolidine ring. The stereochemistry at the C4 position is of (R) configuration, a direct consequence of its synthesis from L-cysteine. The gem-dimethyl groups at the C2 position, derived from acetone, provide steric bulk and protect the thiol and amine functionalities of the original cysteine molecule.[1] This dual protection is reversible, adding to its synthetic utility.[1]
Synthesis and Purification: A Practical Workflow
The most common and efficient synthesis of this compound involves the cyclic condensation of L-cysteine hydrochloride with acetone. This reaction is a classic example of imine formation followed by intramolecular cyclization.
Causality in Experimental Design
The choice of reactants is deliberate. L-cysteine hydrochloride provides the chiral backbone and the necessary functional groups (amine, thiol, carboxylic acid). Acetone serves as the source for the gem-dimethyl group, which acts as a protecting group. The acidic conditions, provided by the hydrochloride salt of cysteine, catalyze the condensation reaction. The reaction is typically performed in a solvent where the starting materials are soluble and the product can be crystallized upon completion.
Detailed Synthesis Protocol
Objective: To synthesize (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride from L-cysteine hydrochloride and acetone.
Materials:
-
L-cysteine hydrochloride monohydrate
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Acetone, ACS grade
-
Ethanol, absolute
-
Diethyl ether
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of L-cysteine hydrochloride monohydrate in 50 mL of absolute ethanol. Add a magnetic stir bar.
-
Addition of Acetone: To the stirring solution, add 25 mL of acetone. The solution should remain clear.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Subsequently, cool the flask in an ice bath for 1-2 hours to induce crystallization of the product.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with two portions of cold diethyl ether (20 mL each) to remove any unreacted acetone and other soluble impurities.
-
Drying: Dry the product under vacuum to a constant weight. A typical yield is 85-95%.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization: Structure Verification and Purity Assessment
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system of analysis.
Analytical Workflow Diagram
Caption: Standard workflow for analytical characterization of the final product.
Experimental Protocols for Characterization
A. ¹H NMR Spectroscopy
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Objective: To confirm the proton environment of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 300 or 400 MHz spectrometer.
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Expected Signals: Look for characteristic peaks corresponding to the gem-dimethyl protons (two singlets), the methylene protons of the ring (CH₂), the methine proton at C4 (CH), and exchangeable protons from the amine and carboxylic acid groups.
-
B. FTIR Spectroscopy
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Objective: To identify the key functional groups.
-
Protocol:
-
Prepare a sample pellet using potassium bromide (KBr) or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Bands: Identify characteristic absorption bands for O-H and N-H stretches (broad, ~3400-2500 cm⁻¹), C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-N/C-S stretches in the fingerprint region.
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C. Mass Spectrometry
-
Objective: To confirm the molecular weight of the compound.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base (C₆H₁₁NO₂S) at m/z ≈ 162.06.
-
Core Applications and Mechanism of Action
The unique structure of this compound makes it highly suitable for specialized applications in drug delivery and synthesis.
Application in Prodrug Design
A primary application is in the design of prodrug linkers for targeted drug delivery.[1] The thiazolidine ring is incorporated into a dipeptide structure attached to an amine-containing drug. Under physiological conditions, the system is designed to undergo intramolecular cyclization, leading to the formation of a diketopiperazine and the subsequent release of the active drug.[1] The steric hindrance provided by the 2,2-dimethyl group is a critical design element that modulates the rate of this cyclization reaction.[1]
Mechanism: Drug Release via Diketopiperazine Formation
Caption: Mechanism of drug release via intramolecular cyclization.
Utility in Peptide Synthesis
The thiazolidine ring serves as an effective protecting group for both the thiol and amine functionalities of a cysteine residue.[1] This allows for the selective modification of other parts of a peptide chain. The protecting group is stable under many standard peptide synthesis conditions but can be reversibly removed under specific aqueous conditions to reveal the native cysteine residue.[1]
Comparative Analysis of Structural Analogs
The properties of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid are best understood when compared with its structural analogs. The substitutions on the thiazolidine ring significantly impact its stability, steric profile, and intermolecular interactions.[1]
| Compound | Key Structural Difference | Impact on Properties |
| (R)-2,2-Dimethylthiazolidine-4-carboxylic acid | Gem-dimethyl at C2 | High ring stability; acts as a reversible thiol protecting group. Hydrochloride salt enhances water solubility (>50 mg/mL).[1] |
| 2-Ethylthiazolidine-4-carboxylic Acid | Ethyl group at C2 | Greater steric hindrance but lower ring stability compared to the dimethyl analog. May reduce crystallization efficiency.[1] |
| L-5,5-Dimethylthiazolidine-4-carboxylic Acid | Methyl groups at C5 | Alters hydrogen-bonding patterns, leading to weaker intermolecular interactions and a lower propensity to form stable crystals. Lower aqueous solubility (<10 mg/mL).[1] |
| 2-Methyl-1,3-thiazole-4-carboxylic Acid | Aromatic thiazole ring | Aromatic system enhances thermal stability but reduces conformational flexibility, limiting its use in dynamic applications.[1] |
Safety, Handling, and Storage
Proper handling of this chemical is crucial to ensure laboratory safety. It is classified as hazardous and requires appropriate precautions.
-
Hazard Identification: The compound is associated with the "Warning" signal word. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][6][7][8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[9] Use in a well-ventilated area or under a chemical fume hood.[7]
-
First Aid Measures:
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride is a highly valuable and versatile chiral building block. Its well-defined stereochemistry, combined with the unique properties imparted by the gem-dimethyl substituted thiazolidine ring, makes it an indispensable tool in modern medicinal chemistry. From enabling sophisticated prodrug release mechanisms to serving as a protected cysteine analog in peptide synthesis, its applications are both significant and expanding. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is the foundation for leveraging its full potential in research and development.
References
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Title: Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]
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Title: 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride CAS#: 67089-92-3 Source: J&K Scientific Ltd. URL: [Link]
-
Title: 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride | C6H11NO2S | CID 419715 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine Source: PubMed, National Center for Biotechnology Information URL: [Link]
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